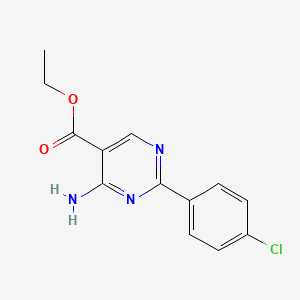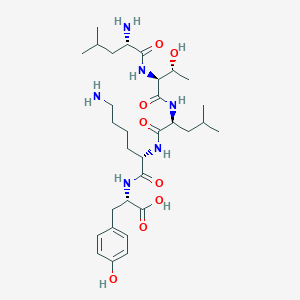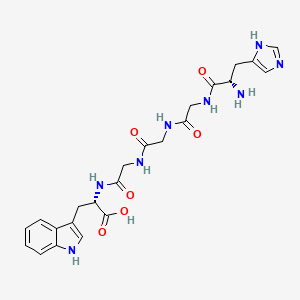![molecular formula C26H30NO2P B14218556 N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide CAS No. 828942-77-4](/img/structure/B14218556.png)
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phosphinic amide group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide typically involves the reaction of 2-methoxyphenyl hept-2-en-1-ylamine with diphenylphosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinic amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction may produce phosphine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The phosphinic amide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its activity and effects.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide
Uniqueness
N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide is unique due to its specific combination of a phosphinic amide group with a methoxyphenyl and hept-2-en-1-yl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
828942-77-4 |
|---|---|
Molecular Formula |
C26H30NO2P |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1-(2-methoxyphenyl)hept-2-en-1-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-4-5-12-20-25(24-19-13-14-21-26(24)29-2)27-30(28,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-21,25H,3-5H2,1-2H3,(H,27,28) |
InChI Key |
XBPZDGMKUBBJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)




![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

